molecular formula C19H17ClN4O4S B294554 6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294554
M. Wt: 432.9 g/mol
InChI Key: PACVDUKLOVSWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer effects.

Mechanism of Action

The mechanism of action of 6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that this compound exerts its biological activities by interacting with various cellular targets such as enzymes, receptors, and signaling pathways. For example, in cancer cells, this compound induces apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. It also inhibits the activity of various enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the biological activity being studied. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest, whereas in inflammatory cells, it inhibits the production of pro-inflammatory cytokines and chemokines. In microbial cells, it inhibits the growth and proliferation of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity. This compound exhibits significant anticancer, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which requires the use of various chemical reagents and purification techniques.

Future Directions

There are several future directions for the research on 6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some of these include:
1. Structure-Activity Relationship Studies: Further studies are needed to understand the structure-activity relationship of this compound and to identify the key structural features responsible for its biological activities.
2. Pharmacokinetic Studies: Pharmacokinetic studies are needed to determine the absorption, distribution, metabolism, and excretion of this compound in vivo.
3. In vivo Studies: In vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of cancer, inflammation, and infection.
4. Formulation Development: Formulation development studies are needed to develop suitable dosage forms of this compound for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits significant biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The complex synthesis method and potent biological activity of this compound make it a potential candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action and to evaluate the efficacy and safety of this compound in vivo.

Synthesis Methods

The synthesis of 6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various chemical reagents. The synthesis starts with the reaction of 4-chlorobenzyl alcohol with thionyl chloride to yield 4-chlorobenzyl chloride. This intermediate is then reacted with 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol to produce the desired compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Scientific Research Applications

6-[(4-Chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to possess various biological activities, which make it a potential candidate for the development of new drugs. Some of the scientific research applications of this compound include:
1. Anticancer Activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. This compound induces apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation.
2. Anti-inflammatory Activity: this compound has been found to possess significant anti-inflammatory activity. This compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
3. Antimicrobial Activity: This compound has also been shown to possess antimicrobial activity against various bacterial and fungal strains. It inhibits the growth and proliferation of these microorganisms, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

6-[(4-chlorophenoxy)methyl]-3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H17ClN4O4S/c1-25-14-8-11(9-15(26-2)17(14)27-3)18-21-22-19-24(18)23-16(29-19)10-28-13-6-4-12(20)5-7-13/h4-9H,10H2,1-3H3

InChI Key

PACVDUKLOVSWKO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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